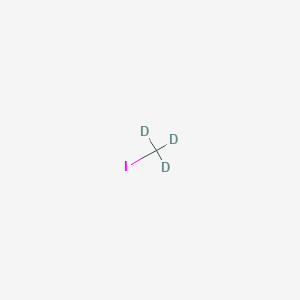

Iodo(2H3)methane

Overview

Description

Iodo(2H3)methane, also known as Iodomethane-d3 or Methyl-d3 Iodide, is a compound with the molecular formula CH3I . It has a molecular weight of 144.957 g/mol . It is a deuterated form of iodomethane and is an important component in the organic synthesis of deuterium-labeled compounds . It is a colorless liquid, sensitive to light and volatile .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/CH3I/c1-2/h1H3/i1D3 . This structure can be viewed as a 2D or 3D model . The compound has a rotatable bond count of 0 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 144.957 g/mol . It has an XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . Its exact mass and monoisotopic mass are both 144.94678 g/mol .Scientific Research Applications

Thermal-Induced Decomposition : Iodoform undergoes thermal-induced decomposition under certain conditions. This process involves two parallel processes: a chemical degradation and a physical-chemical transformation. Such studies are crucial in understanding the thermal behavior of iodo-substituted methane compounds (Ledeți et al., 2016).

Decomposition By-products : Research has shown that trifluoro-iodo-methane can decompose under partial discharge, producing various by-products like C2F6, C2F4, C2F5I, and CH3I. This knowledge is vital for understanding the chemical behavior of these compounds in different conditions (Jamil et al., 2011).

Catalytic Conversion of Methane : Methane, which is structurally similar to Iodo(2H3)methane, can be converted into more useful chemicals and fuels. This includes the direct oxidation of methane to methanol and formaldehyde, or conversion to ethylene and liquid hydrocarbon fuels. Such research has significant implications for the energy and chemical industries (Lunsford, 2000).

Applications in Organic Synthesis : Bis(iodozincio)methane has been shown to be a potent reagent in organic synthesis. It reacts with carbonyl compounds to yield methylenated products and also reacts with electrophiles. Understanding its behavior is crucial for advancements in organic synthesis (Matsubara et al., 2001).

Iodofluorination of Phenyl-substituted Olefins : Studies show that (difluoroiodo)methane reacts with substituted olefins to form iodo-fluorides. This iodofluorination is important in understanding the chemical interactions and potential applications in chemical synthesis (Zupan & Pollak, 1976).

Vibrational Energy Relaxation : Research on the vibrational energy relaxation of iodo-substituted methanes, including CH3I, in solution provides insights into intra- and intermolecular energy flow. This is significant in physical chemistry, especially in understanding molecular dynamics and reactions (Heckscher et al., 2002).

Safety and Hazards

Iodo(2H3)methane is considered hazardous by the 2012 OSHA Hazard Communication Standard . Possible exposure routes include inhalation, skin absorption, ingestion, and eye contact, with target organs being the eyes, skin, respiratory system, and the central nervous system . It should not be breathed in, ingested, or come into contact with the eyes or skin . It should be used only in an area with appropriate exhaust ventilation .

Mechanism of Action

Target of Action

Iodomethane-d3, also known as trideuterio(iodo)methane or Iodo(2H3)methane, is primarily used as a reagent in various chemical reactions . It is often used in alkylation reactions, where it targets organic superbases . The primary role of these targets is to accept a methyl group from the iodomethane-d3 molecule during the alkylation process .

Mode of Action

The interaction of iodomethane-d3 with its targets involves the transfer of a methyl group from the iodomethane-d3 molecule to the target molecule . This process is known as alkylation. The iodine atom in the iodomethane-d3 molecule serves as a leaving group, allowing the methyl group to be transferred to the target molecule .

Biochemical Pathways

The alkylation process involving iodomethane-d3 can affect various biochemical pathways, depending on the nature of the target molecule. For example, in the case of organic superbases, the alkylation process can lead to the formation of new organic compounds with altered properties . The downstream effects of these changes can vary widely, depending on the specific biochemical pathway involved.

Pharmacokinetics

It is known that the compound is a volatile liquid with a low boiling point This suggests that it could potentially be rapidly absorbed and distributed throughout the body following exposure

Result of Action

The primary molecular effect of iodomethane-d3’s action is the transfer of a methyl group to a target molecule, resulting in the formation of a new compound . This can lead to various cellular effects, depending on the nature of the target molecule and the specific biochemical pathway involved.

Action Environment

The action of iodomethane-d3 can be influenced by various environmental factors. For example, the rate of the alkylation process can be affected by the solvent used, with different solvents potentially leading to different reaction rates . Additionally, the stability of iodomethane-d3 can be affected by exposure to light and moisture , which could potentially influence its efficacy as a reagent.

Biochemical Analysis

Biochemical Properties

Iodomethane-d3 plays a significant role in biochemical reactions, particularly in the field of isotopic labeling. It is used to label biomolecules, allowing researchers to track and analyze metabolic pathways and reaction mechanisms. Iodomethane-d3 interacts with various enzymes and proteins, facilitating the study of enzyme kinetics and protein-ligand interactions. For instance, it can be used to methylate DNA, proteins, and other biomolecules, providing insights into methylation processes and their biological implications .

Cellular Effects

The effects of iodomethane-d3 on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Iodomethane-d3 can induce changes in the methylation status of DNA, leading to modifications in gene expression. This compound also affects cellular metabolism by participating in methylation reactions, which are crucial for various metabolic processes .

Molecular Mechanism

At the molecular level, iodomethane-d3 exerts its effects through binding interactions with biomolecules. It acts as a methylating agent, transferring a methyl group to nucleophiles such as DNA, proteins, and other cellular components. This methylation can result in enzyme inhibition or activation, depending on the target molecule. Additionally, iodomethane-d3 can influence gene expression by modifying the methylation patterns of DNA, thereby regulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of iodomethane-d3 can change over time. The stability and degradation of iodomethane-d3 are critical factors that influence its long-term effects on cellular function. Studies have shown that iodomethane-d3 is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to iodomethane-d3 in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of iodomethane-d3 vary with different dosages in animal models. At low doses, iodomethane-d3 can effectively methylate target biomolecules without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Studies have identified threshold effects, where the compound’s impact becomes more pronounced at specific dosage levels. High doses of iodomethane-d3 have been associated with adverse effects such as neurotoxicity and organ damage in animal models .

Metabolic Pathways

Iodomethane-d3 is involved in various metabolic pathways, primarily through its role as a methylating agent. It interacts with enzymes and cofactors involved in methylation reactions, influencing metabolic flux and metabolite levels. The compound’s incorporation into metabolic pathways allows researchers to study the dynamics of methylation and its impact on cellular metabolism. Iodomethane-d3’s ability to label biomolecules provides valuable insights into the regulation of metabolic processes and the identification of key metabolic intermediates .

Transport and Distribution

Within cells and tissues, iodomethane-d3 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins. Understanding the transport and distribution of iodomethane-d3 is crucial for elucidating its cellular effects and optimizing its use in biochemical studies .

Subcellular Localization

The subcellular localization of iodomethane-d3 plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, iodomethane-d3 may localize to the nucleus, where it can methylate DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. The precise subcellular localization of iodomethane-d3 is essential for understanding its mechanism of action and optimizing its use in research .

properties

IUPAC Name |

trideuterio(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3I/c1-2/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQOMBQAUSQDDS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235599 | |

| Record name | Iodo(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.957 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865-50-9 | |

| Record name | Methyl-d3 iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodo(2H3)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodo(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodo(2H3)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

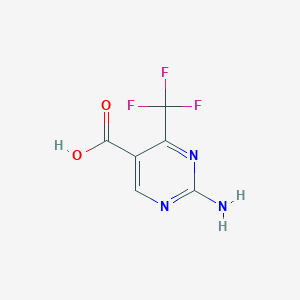

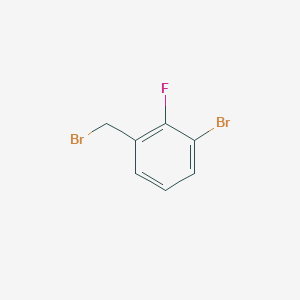

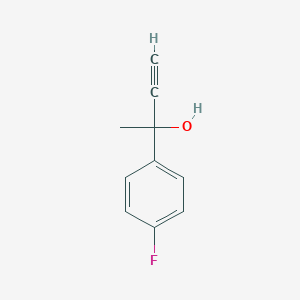

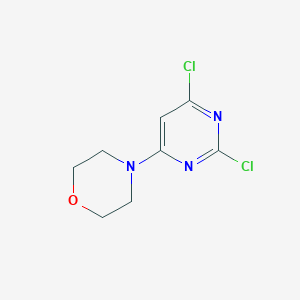

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Iodomethane-d3 serves as a powerful reagent for introducing a deuterium-labeled methyl group into target molecules. This labeling is particularly useful in studies involving mass spectrometry, allowing for the differentiation and tracking of specific compounds within complex mixtures [].

A: Researchers utilized Iodomethane-d3 to selectively label sulfur-containing compounds within a heavy crude oil sample []. By employing Iodomethane-d3 alongside high-resolution mass spectrometry, they successfully identified and characterized the sulfur-containing components, offering insights into the composition of complex mixtures.

A: Deuterium labeling introduces a mass shift detectable by mass spectrometry techniques. This shift allows researchers to distinguish between naturally occurring molecules and those specifically labeled with Iodomethane-d3, enabling the tracking of reactions and identification of specific compounds within complex mixtures [, ].

A: Iodomethane-d3 played a crucial role in synthesizing deuterium-labeled versions of pharmaceutical compounds. For instance, it was used to create deuterated theobromine, a compound relevant to doping control analysis in equine sports []. This labeled theobromine served as an internal standard for accurate quantification of the drug in urine samples.

A: Researchers developed a one-step synthesis of vanillin-d3 utilizing Iodomethane-d3 and 3,4-dihydroxybenzaldehyde under strongly basic conditions []. This straightforward method showcases the versatility of Iodomethane-d3 in incorporating deuterium into various molecules.

A: Beyond theobromine, Iodomethane-d3 has been instrumental in synthesizing other deuterated pharmaceuticals. For example, it played a key role in creating a labeled version of LY195115, an orally effective cardiotonic drug []. These labeled compounds are valuable tools in drug metabolism and pharmacokinetic studies.

ANone: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing Iodomethane-d3. While the research papers provided don't include specific spectral data, NMR analysis would confirm the deuterium incorporation and purity of the compound.

ANone: Iodomethane-d3, as an alkylating agent, typically reacts with nucleophilic sites in target molecules. This reaction often involves the transfer of the methyl group (CD3) to the electron-rich site of the target molecule, forming a new carbon-carbon or carbon-heteroatom bond.

ANone: The downstream effects of Iodomethane-d3 depend heavily on the specific target molecule and the context of its application.

- In analytical chemistry, the introduction of the deuterium-labeled methyl group allows for the tracking and identification of the modified molecule within a complex mixture, as seen in the crude oil analysis [].

- In pharmaceutical research, the incorporation of deuterium can alter the metabolic pathway or pharmacokinetic properties of the drug, as seen with the synthesis of deuterated theobromine and LY195115 [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)

![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)